molecular formula C15H16O B1294880 2-(4-Biphenylyl)-2-propanol CAS No. 34352-74-4

2-(4-Biphenylyl)-2-propanol

Cat. No. B1294880
CAS RN: 34352-74-4
M. Wt: 212.29 g/mol
InChI Key: GOKGIYHIVSGXDM-UHFFFAOYSA-N
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Description

2-(4-Biphenylyl)-2-propanol, also known as 2-Hydroxy-2-(4-biphenylyl)propane, is a chemical compound with the empirical formula C15H16O . It is related to 2-(Biphenyl-4-yl)propionic acid, which is also known as Biprofen .


Molecular Structure Analysis

The molecular weight of 2-(4-Biphenylyl)-2-propanol is 212.29 . The compound has the SMILES string CC(C)(O)c1ccc(cc1)-c2ccccc2 . This indicates that it contains a biphenyl group attached to a propanol group.


Chemical Reactions Analysis

2-(4-Biphenylyl)-2-propanol can undergo oxidation by graphite oxide to yield 4-(prop-1-en-2-yl)-1,1′-biphenyl . It can also be converted into the corresponding alkyl thiocyanate by using 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent) in acetonitrile .


Physical And Chemical Properties Analysis

2-(4-Biphenylyl)-2-propanol is a powder with a melting point of 88-92 °C . It is soluble in chloroform . The density of the compound is 1.048g/cm3 .

Scientific Research Applications

Enzyme Engineering for Substrate Conversion

Makino et al. (2005) discuss the engineering of Phenylacetaldehyde Reductase (PAR) for efficient substrate conversion in concentrated 2-Propanol. This research highlights the potential of enzyme adaptation for converting high concentrations of substrate with concentrated 2-propanol, a development with broad industrial implications (Makino et al., 2005).

Radiolytic-chain Dechlorination

Sawai et al. (1974) studied the radiolysis of polychlorinated biphenyls (PCBs) in alkaline 2-propanol solutions. This research found that 2-propoxide radical anion is crucial for the chain-dechlorination reaction of PCBs in these solutions, providing insights into the dechlorination mechanisms in specific solvents (Sawai et al., 1974).

Safety And Hazards

The safety data sheet for a related compound, 1-(4-Biphenylyl)ethanol, indicates that it should not be used for food, drug, pesticide, or biocidal product use . It also suggests that personal protective equipment should be worn when handling the compound .

Relevant Papers Several papers have been published on related compounds. For example, a paper on the photophysical characterizations of 2-(4-Biphenylyl)-5-phenyl-1,3,4-oxadiazole in restricted geometry has been published . Another paper discusses the properties and reactions of diisocyanates, which are related to isocyanates .

properties

IUPAC Name

2-(4-phenylphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-15(2,16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKGIYHIVSGXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067834
Record name [1,1'-Biphenyl]-4-methanol, .alpha.,.alpha.-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067834
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Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Biphenylyl)-2-propanol

CAS RN

34352-74-4
Record name α,α-Dimethyl[1,1′-biphenyl]-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34352-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha-Dimethyl(1,1'-biphenyl)-4-methanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4-methanol, .alpha.,.alpha.-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-4-methanol, .alpha.,.alpha.-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α-dimethyl[1,1'-biphenyl]-4-methanol
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Record name .ALPHA.,.ALPHA.-DIMETHYL(1,1'-BIPHENYL)-4-METHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
HR Sullivan, RE McMahon, P Roffey, DG Hoffman… - Xenobiotica, 1978 - Taylor & Francis
1. 4-Iso[ 14 C]propylbiphenyl was well absorbed following either oral or intraperitoneal administration. Excretion of 14 C into faeces was greater than excretion into urine. At 48 h after …
Number of citations: 6 www.tandfonline.com
M Bodanszky, A Bodanszky, M Bodanszky… - The Practice of Peptide …, 1994 - Springer
l-Isoleucine (13.1 g, 100 mmol) is suspended (and partially dissolved) in distilled water (50 ml) and completely dissolved by the addition of N NaOH (100 ml). p-Toluenesulfonyl chloride …
Number of citations: 1 link.springer.com
Y Gu, J Barrault, F Jerome - Advanced synthesis & catalysis, 2008 - Wiley Online Library
Whereas the beneficial effect of water on reaction rate is decreased with an increase of the reactant′s hydrophobicity, we report here that the use of glycerol as solvent was able to …
Number of citations: 162 onlinelibrary.wiley.com
RW Woodard - 1971 - escholarship.org
Chapter I: The absolute configurations of the alkaloids cryptopleurine and (-)-tylocrebrine are estab lished to be R and S respectively by comparison of their ord and cd spectra with that …
Number of citations: 0 escholarship.org
RW Woodard - 1978 - escholarship.org
Chapter I: The absolute configurations of the alkaloids cryptopleurine and (-)-tylocrebrine are estab lished to be R and S respectively by comparison of their ord and cd spectra with that …
Number of citations: 2 escholarship.org
J Lee, S Hong, T Kim, C Lee, SA An… - … science & technology, 2020 - ACS Publications
An enhanced, multiple lines of evidence approach was applied to assess potential toxicological effects associated with polluted sediments. Two in vitro bioassays (H4IIE-luc and Vibrio …
Number of citations: 31 pubs.acs.org
LM Tolbert, MZ Ali - The Journal of Organic Chemistry, 1985 - ACS Publications
Carbanion photochemistry. 8. Effect of substituent reduction potential on the ground- and excited-state isomerization of 2-aryl- Page 1 3288 J. Org. Chem. 3288-3295 Carbanion …
Number of citations: 15 pubs.acs.org
M Mirza-Aghayan, E Kashef-Azar, R Boukherroub - Tetrahedron Letters, 2012 - Elsevier
Graphite oxide (GO) was used as an effective oxidizing agent for the synthesis of aldehydes and ketones from various alcohols under ultrasonic irradiation. Under optimized conditions, …
Number of citations: 66 www.sciencedirect.com
M Mirza-Aghayan, MM Tavana, R Boukherroub - Tetrahedron Letters, 2014 - Elsevier
Oxone, in the presence of a catalytic amount of iron(II) sulfate and graphite oxide, oxidizes efficiently alcohols into their corresponding carboxylic acid or ketone compounds at room …
Number of citations: 27 www.sciencedirect.com
B Mokhtari, R Azadi, E Mardani - Tetrahedron Letters, 2012 - Elsevier
A new application of the Mukaiyama reagent for the simple phosphine-free conversion of alcohols into the corresponding alkyl thiocyanates is described. This transformation can be …
Number of citations: 22 www.sciencedirect.com

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